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Compound of Interest

Compound Name: N-Acetyl-d3 Adamantamine

Cat. No.: B563083

Get Quote

Core Identity & Physicochemical Profile
N-Acetyl-d3 Adamantamine (also known as N-(1-Adamantyl)acetamide-d3) is the deuterated

analog of N-acetyl amantadine, the primary metabolite of the antiviral and antiparkinsonian

drug amantadine. It functions as a critical Internal Standard (IS) in mass spectrometry,

correcting for matrix effects, extraction efficiency, and ionization variability during the

quantification of the metabolite in biological fluids.
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Property Detail

Chemical Name N-(1-Adamantyl)acetamide-d3

CAS Number 1217704-63-6

Molecular Formula C₁₂H₁₆D₃NO

Molecular Weight 196.31 g/mol (vs. 193.29 g/mol for unlabeled)

Isotopic Purity ≥ 99% Deuterium

Solubility Soluble in Methanol, DMSO, Acetonitrile

Appearance White to off-white solid

Structural Visualization
The following diagram illustrates the chemical structure of the compound, highlighting the

adamantane cage and the deuterated acetyl group responsible for the mass shift (+3 Da).
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Figure 1: The deuterated methyl group (CD3) provides the +3 Da mass shift necessary for

mass spectral differentiation from the endogenous metabolite.

Research Application: Metabolic Phenotyping &
DMPK
While amantadine is largely excreted unchanged in urine, N-acetylation represents a specific

metabolic pathway. Quantifying this metabolite is essential for:

Renal Clearance Studies: Distinguishing between active drug transport and metabolic

elimination.
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Phenotyping: Investigating the activity of N-acetyltransferase enzymes (NAT1/NAT2) in

specific populations, although amantadine acetylation is often considered minor (5-15% of

dose).

Toxicology: Monitoring accumulation of metabolites in patients with renal impairment.

The Metabolic Pathway
The conversion of Amantadine to N-Acetyl Amantadine involves the transfer of an acetyl group

from Acetyl-CoA.
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Figure 2: Metabolic pathway of Amantadine and the positioning of the d3-IS for quantification.

Analytical Methodology: LC-MS/MS Protocol[1][2][3]
[4][5][6]
The definitive method for using N-Acetyl-d3 Adamantamine is Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS). The following protocol ensures high sensitivity and

selectivity.

A. Sample Preparation (Protein Precipitation)
Rationale: Amantadine and its metabolites are small, polar molecules. Protein precipitation is

preferred over SPE for high-throughput analysis unless sensitivity <1 ng/mL is required.

Aliquot: Transfer 50 µL of plasma/urine into a centrifuge tube.

IS Addition: Add 10 µL of N-Acetyl-d3 Adamantamine working solution (e.g., 500 ng/mL in

methanol).
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Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

Supernatant: Transfer supernatant to an autosampler vial.

B. Chromatographic Conditions[1][5][6][7]
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 min: 10% B

3.0 min: 90% B

3.5 min: 90% B

3.6 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM)
Detection utilizes Positive Electrospray Ionization (ESI+). The adamantane cage structure

typically fragments to yield the stable adamantyl cation (m/z 135).
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Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Dwell Time
(ms)

N-Acetyl

Amantadine
194.2 [M+H]⁺

135.1

[Adamantyl]⁺
25 100

N-Acetyl-d3

Adamantamine

(IS)

197.2 [M+H]⁺
135.1

[Adamantyl]⁺
25 100

Note on Specificity: Although both transitions yield the same product ion (m/z 135), the

precursor masses (194 vs 197) are resolved by the first quadrupole (Q1), ensuring no cross-

talk.

Experimental Validation & Logic
To ensure the protocol is self-validating, researchers must monitor specific quality attributes.

Isotopic Contribution (Cross-Signal)
Since the mass difference is only 3 Da, there is a theoretical risk of isotopic overlap if the

resolution is poor.

Test: Inject a high concentration of the Unlabeled Analyte (Upper Limit of Quantification) and

monitor the IS channel (197 -> 135).

Acceptance: Signal in the IS channel must be < 5% of the IS response.

Why? Natural isotopes of Carbon-13 in the unlabeled compound can contribute to the M+3

signal.

Matrix Effect Correction
The d3-labeled IS co-elutes with the analyte.

Logic: Any ion suppression caused by phospholipids or salts at the retention time will affect

both the analyte and the IS equally.
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Calculation: Use the Area Ratio (Analyte Area / IS Area) for all quantifications. This ratio

remains constant even if absolute signal intensity drops due to matrix effects.

Stock Solution Stability
Preparation: Dissolve 1 mg N-Acetyl-d3 Adamantamine in 1 mL Methanol (Stock A: 1

mg/mL).

Storage: Store at -20°C. Stable for >6 months.

Working Solution: Dilute Stock A to 500 ng/mL in 50% Methanol/Water daily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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